1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline
Description
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Properties
IUPAC Name |
[2-(4-methoxyphenyl)-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-32-20-14-11-18(12-15-20)23-24(28(30)31)22-16-13-17-7-5-6-10-21(17)27(22)25(23)26(29)19-8-3-2-4-9-19/h2-16,22-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMOKPXIUVCHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrroloquinoline core, which is known for its diverse biological properties. The presence of the benzoyl and methoxyphenyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells. Specifically, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been identified as potent apoptosis inducers in human breast cancer cells (T47D) with effective concentrations (EC50) ranging from 0.053 to 0.080 µM .
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The compound activates caspases, which are crucial for the apoptosis pathway.
- Inhibition of Cell Proliferation : Growth inhibition assays have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines, with GI50 values as low as 0.018 µM against T47D cells .
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications at specific positions on the pyrroloquinoline structure can enhance or diminish biological activity. For example:
- Substitutions at the 6-position with small groups like chlorine improve potency.
- Alterations at the 4- and 7-positions generally lead to inactive compounds .
Study 1: Anticancer Efficacy
In a study focused on the cytotoxic effects of pyrroloquinoline derivatives, researchers synthesized various substituted compounds and tested their efficacy against multiple cancer cell lines. The findings highlighted that certain substitutions led to significant increases in apoptosis rates compared to controls.
| Compound | EC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 0.053 | T47D (Breast Cancer) |
| Compound B | 0.080 | T47D (Breast Cancer) |
| Compound C | 0.018 | T47D (Breast Cancer) |
Study 2: Mechanistic Insights
Another study investigated the molecular mechanisms underlying the anticancer effects of these compounds. It was found that they could inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
